2-Cyanopropanoic acid
Description
Historical Context of α-Cyano Carboxylic Acids in Synthesis
The study of α-cyano carboxylic acids is deeply rooted in the foundational principles of organic synthesis. The presence of both an electron-withdrawing cyano group and a carboxylic acid moiety on the same carbon atom (the α-position) confers unique reactivity to these compounds. Historically, the development of synthetic methods to create and manipulate this functional group arrangement has been a subject of considerable interest.
One of the earliest and most fundamental methods for the synthesis of α-amino acids, the Strecker synthesis, proceeds through an α-amino nitrile intermediate, which is then hydrolyzed to the corresponding carboxylic acid. masterorganicchemistry.com This classic reaction highlights the early recognition of the synthetic utility of the nitrile group as a precursor to carboxylic acids. masterorganicchemistry.comchemistrysteps.com Over time, the repertoire of reactions involving α-cyano carboxylic acids and their derivatives has expanded significantly. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, making these compounds versatile intermediates. cymitquimica.com
The development of methods for the direct conversion of carboxylic acids to nitriles has also been a focus of research, aiming for more efficient synthetic routes. rsc.org These historical developments have laid the groundwork for the contemporary use of α-cyano carboxylic acids like 2-cyanopropanoic acid in complex molecule synthesis.
Significance of the this compound Scaffold in Advanced Organic Chemistry
The this compound scaffold is of considerable interest in advanced organic chemistry due to its bifunctional nature, which allows for a variety of chemical transformations. cymitquimica.comlookchem.comchembk.com This versatility makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes. lookchem.comchembk.com The carboxylic acid group can undergo typical reactions such as esterification and amidation, while the cyano group can participate in nucleophilic additions and can be hydrolyzed or reduced to other functional groups. cymitquimica.comvulcanchem.com
The presence of the electron-withdrawing cyano group enhances the reactivity of the α-position, making it a useful component in the construction of complex molecular architectures. This reactivity is harnessed in the synthesis of highly substituted aromatic compounds and in the creation of quaternary stereocenters.
Furthermore, derivatives of this compound have been investigated for their potential biological activity. acs.orggoogle.com For instance, substituted this compound derivatives have been developed as estrogen receptor ligands for the treatment of inflammatory diseases. acs.orggoogle.com This highlights the importance of the this compound scaffold in medicinal chemistry for the development of new therapeutic agents. lookchem.comacs.org
Overview of Research Trajectories for this compound
Current research involving this compound and its derivatives is multifaceted, spanning from the development of novel synthetic methodologies to the exploration of new applications in materials science and medicinal chemistry.
One major research trajectory focuses on the development of more efficient and sustainable methods for the synthesis of this compound and its derivatives. This includes the exploration of new catalytic systems and reaction conditions to improve yields and reduce environmental impact. rsc.orgchembk.com For example, photoredox catalysis has emerged as a powerful tool for the decarboxylative cyanation of carboxylic acids, offering a one-step conversion under mild conditions. rsc.org
Another significant area of research is the application of this compound derivatives in the development of new pharmaceuticals. lookchem.comacs.orggoogle.com Researchers are actively designing and synthesizing novel compounds based on this scaffold to target various diseases, including inflammatory conditions and cancer. acs.orggoogle.com The ability to readily modify the structure of this compound allows for the fine-tuning of its biological activity. acs.org
In the realm of materials science, activated carboxylic acids, including derivatives of this compound, are being explored as "chemical fuels" to drive dissipative self-assembly processes. researchgate.netacs.org This innovative approach allows for temporal control over the formation and disassembly of nanostructures, opening up new possibilities for the creation of smart materials and nanodevices. researchgate.netacs.org
The table below provides a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C4H5NO2 | cymitquimica.comlookchem.comchemsynthesis.comchemspider.comruiyitech.com |
| Molecular Weight | 99.09 g/mol | lookchem.comchemsynthesis.comruiyitech.comchemicalbook.com |
| Melting Point | 35 °C | lookchem.comchemicalbook.com |
| Boiling Point | 185.54 °C (estimate) | lookchem.comchemicalbook.com |
| Density | 1.1400 g/cm³ | lookchem.comchemicalbook.com |
| CAS Number | 632-07-5 | cymitquimica.comlookchem.comchemspider.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyanopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-3(2-5)4(6)7/h3H,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEFPFLTCXIVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326455, DTXSID20902456 | |
| Record name | 2-CYANOPROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1699 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-07-5 | |
| Record name | 632-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-CYANOPROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyano-2-methylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2 Cyanopropanoic Acid and Its Derivatives
Classical Synthetic Routes to 2-Cyanopropanoic Acid
Nucleophilic Substitution Reactions with α-Bromo Carboxylic Acids
A primary and well-established method for the synthesis of this compound involves the nucleophilic substitution of α-bromo carboxylic acids. scribd.comscribd.com In this reaction, 2-bromopropanoic acid is treated with a cyanide salt, typically potassium cyanide (KCN), where the cyanide ion (CN⁻) acts as a nucleophile and displaces the bromide ion from the α-carbon of the propanoic acid backbone. scribd.comscribd.com This process results in the formation of this compound. scribd.comscribd.com The reaction is a classic example of an SN2 (Substitution Nucleophilic Bimolecular) mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single, concerted step. dalalinstitute.com The configuration at the chiral center, if applicable, would be inverted during this process. dalalinstitute.com
This method is significant as α-cyano carboxylic acids, including this compound, are valuable intermediates in organic synthesis, particularly in the preparation of amino acids and other functionalized molecules. scribd.comscribd.com
Related Preparative Approaches for α-Cyano Carboxylic Acids
Beyond the direct cyanation of α-halo acids, other classical methods exist for preparing α-cyano carboxylic acids. One such approach involves the hydrolysis of the corresponding cyano esters. For instance, ethyl 2-cyanopropionate can be hydrolyzed to this compound. lookchem.com This hydrolysis can be carried out under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107), methanol, and water, which has been reported to yield this compound in high purity (98%). lookchem.com Other conditions include using potassium hydroxide in methanol. lookchem.com
Another route involves the carboxylation of nitriles. Propionitrile can be carboxylated to yield this compound. lookchem.com This transformation can be achieved through various methods, including electrolysis in the presence of carbon dioxide and a suitable electrolyte like tetrabutylammonium (B224687) tetrafluoroborate. lookchem.com
Synthesis of this compound Esters
Esterification Reactions of this compound
The synthesis of this compound esters is commonly achieved through the esterification of this compound with an appropriate alcohol. A prominent example is the Fischer esterification, an acid-catalyzed reaction. For the industrial-scale synthesis of ethyl 2-cyanopropanoate, this compound is reacted with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is typically conducted at reflux temperature with azeotropic removal of water to drive the equilibrium towards the formation of the ester, often resulting in high yields.
Similarly, other esters can be prepared. For instance, the reaction of this compound with N,O-dimethylhydroxylamine in the presence of dicyclohexyl-carbodiimide (DCC) as a coupling agent yields N-methoxy-N-methyl-2-cyanopropionamide. lookchem.com
Preparation from Halogenated Precursors
Esters of this compound can also be synthesized from halogenated precursors through nucleophilic substitution. A common method involves the alkylation of ethyl cyanoacetate (B8463686) with a methyl halide, such as methyl iodide. In this reaction, a strong base like sodium hydride is used to deprotonate the α-carbon of ethyl cyanoacetate, forming a stabilized enolate. This enolate then acts as a nucleophile, attacking the methyl iodide to form ethyl 2-cyanopropanoate. The choice of solvent, such as tetrahydrofuran (THF), is crucial as it helps to stabilize the enolate intermediate.
Another approach involves the reaction of an α-halo ester with a cyanide salt. For example, ethyl 2-bromopropanoate (B1255678) can react with a cyanide source to yield ethyl 2-cyanopropanoate. This method mirrors the synthesis of the parent acid from its corresponding α-bromo acid.
Advanced Synthetic Strategies for Functionalized this compound Structures
Modern synthetic chemistry offers more advanced and often more efficient methods for creating functionalized derivatives of this compound. These strategies often provide better control over stereochemistry and allow for the introduction of a wider range of functional groups.
One such strategy involves the catalytic hydrogenation of a mixture of a cyanoacetic ester, formaldehyde, and a condensation catalyst. google.com This process allows for the direct synthesis of 2-cyanopropionate esters. For example, ethyl cyanoacetate can be treated with formalin or paraformaldehyde and hydrogen in the presence of a palladium on carbon (Pd/C) catalyst and a condensation catalyst like zinc acetate (B1210297) to produce ethyl 2-cyanopropionate. google.com
Photoredox catalysis has emerged as a powerful tool for the decarboxylative cyanation of carboxylic acids. rsc.org This method allows for the one-step conversion of aliphatic carboxylic acids, including α-amino and α-oxy acids, into the corresponding nitriles using a cyanobenziodoxolone reagent under visible light irradiation. rsc.org This approach offers high yields and excellent tolerance for various substituents. rsc.org
Iron-catalyzed direct synthesis of nitriles from carboxylic acids has also been developed. acs.org This method uses an electron-deficient N-cyano-N-aryl-arylsulfonamide as the cyano source and can be applied to a broad range of carboxylic acids, including primary, secondary, and tertiary acids. acs.org
Furthermore, the development of novel reagents and catalytic systems continues to expand the synthetic toolbox for accessing complex this compound derivatives. For instance, the synthesis of amine-cyanocarboxyboranes, which are isoelectronic analogues of α-cyanocarboxylic acids, has been achieved from trimethylamine-bromo(methoxycarbonyl)boranes and tetrabutylammonium cyanide. rsc.org These advanced methods provide access to a diverse array of functionalized structures for various applications in materials science and medicinal chemistry. google.comnih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The generation of specific stereoisomers of this compound derivatives is of significant interest, particularly for pharmaceutical applications where biological activity is often dependent on chirality. nih.govmdpi.com Several strategies have been developed to achieve high enantiomeric purity.
One prominent method is the asymmetric reduction of α,β-unsaturated nitriles . This approach can be adapted for derivatives of this compound. For instance, (E)-2-((tert-butoxycarbonyl)amino)-3-cyanoacrylic acid can undergo asymmetric reduction using sodium borohydride (B1222165) and a chiral ligand, such as (R)-BINAP, in tetrahydrofuran at low temperatures. This specific reaction yields the (S)-isomer with an enantiomeric excess (ee) greater than 90%.
Table 1: Asymmetric Reduction for Chiral this compound Derivative
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Condensation | Glyoxylic acid, K₂CO₃ | 25 | 3 | 85 | – |
| Asymmetric Reduction | NaBH₄, (R)-BINAP | -20 | 6 | 78 | 92 |
Another effective strategy is chiral pool synthesis , which utilizes readily available chiral starting materials. L-aspartic acid, for example, can be used to synthesize chiral derivatives, leveraging its inherent chirality to prevent racemization. The process involves protecting the amino group, introducing the cyanide, and subsequent decarboxylation.
Kinetic resolution offers a pathway to separate racemic mixtures. This can be achieved through enantioselective esterification of racemic acids. For example, racemic α-aryl-β-cyanopropionic acid chlorides can be reacted with a chiral auxiliary like (R)- or (S)-N-phenylpantolactam. researchgate.net This results in a diastereomeric mixture of esters that can be separated. Subsequent hydrolysis of the diastereopure esters yields the enantiopure α-aryl-β-cyanopropionic acids. researchgate.net Similarly, chiral acyl-transfer catalysts have been used in the kinetic resolution of related fluorinated propanoic acids. mdpi.com
Finally, chemoenzymatic routes provide a green alternative for producing chiral acids. Reductases from anaerobic bacteria, such as Clostridium sporogenes, have been successfully used for the preparative scale reduction of (Z)-3-cyano-3-(phenyl)-propenoic acid potassium salt to its corresponding chiral saturated acid, driven by the cofactor NADH. rsc.org
Catalytic Approaches to this compound Formation
Catalysis plays a pivotal role in the efficient synthesis of this compound and its esters. For industrial-scale production of derivatives like ethyl 2-cyanopropanoate, the classical Fischer esterification of this compound with ethanol is employed. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to high yield by refluxing with azeotropic removal of water.
Transition metal catalysis offers powerful and versatile methods for cyanation. A recently developed protocol involves the merger of photocatalysis and electrochemistry for the copper-catalyzed enantioselective decarboxylative cyanation of simple carboxylic acids. nih.gov This approach avoids the need for stoichiometric chemical oxidants or pre-functionalization of the substrate. nih.gov The optimal conditions involve a copper catalyst, a chiral BOX ligand, and a cerium co-catalyst, operating under irradiation from a 465 nm LED. nih.gov This method can produce the desired chiral cyanation product in good yield and high enantioselectivity. nih.gov
Table 2: Optimized Conditions for Cu-Catalyzed Enantioselective Decarboxylative Cyanation nih.gov
| Parameter | Condition |
|---|---|
| Catalyst | 5 mol% of Cu(hfacac)₂·H₂O |
| Ligand | 6 mol% of chiral BOX ligand (L5) |
| Co-catalyst | 10 mol% of CeCl₃·7H₂O |
| Electrolyte | 2.0 equiv. of ⁿBu₄NPF₆ |
| Base | Pyridine (B92270) |
| Solvent | CH₃CN |
| Light Source | 465 nm LED (40 W) |
| Yield / ee | 77% / 92% ee |
Other transition metals like palladium and nickel are also effective. Palladium-catalyzed methods are widely used for the cyanation of aryl halides to form aryl nitriles, which are precursors to substituted this compound derivatives. google.com Similarly, nickel-catalyzed reductive cyanation provides a robust protocol for converting aryl halides and epoxides into nitriles using cyanogen (B1215507) bromide. mdpi.com Furthermore, photoredox catalysis with iridium complexes enables the decarboxylative cyanation of aliphatic carboxylic acids, including α-amino and α-oxy acids, at room temperature under visible light. rsc.org
Introduction of the Nitrile Group via Activated C-H Functionalization
Directly converting a C-H bond into a C-CN bond is a highly desirable and atom-economical strategy in modern organic synthesis. researchgate.net This approach, known as C-H functionalization, can be applied to synthesize derivatives of this compound.
One strategy involves metal-free oxidative radical coupling . For example, the C(sp³)-H bond of certain substrates can be coupled with alkyl nitriles under oxidative conditions to form new C-C bonds and introduce the cyano group. nih.gov Control experiments suggest that these transformations proceed via a radical-based mechanism. nih.gov This method has been used to create highly functionalized and sterically hindered nitrile-containing compounds. nih.gov
Transition metal catalysis provides another powerful avenue. Cobalt-catalyzed C-H bond activation has been utilized to create quaternary carbon centers bearing a nitrile group. researchgate.net This type of reaction involves the sequential addition to dienes and an electrophilic cyanating reagent, proceeding with high regioselectivity and stereocontrol. researchgate.net While not demonstrated specifically for the synthesis of this compound itself, the underlying principle of activating a C(sp³)-H bond on a propanoic acid backbone or a related precursor for subsequent cyanation represents a frontier in synthetic methodology. The nitrile group is a versatile functional group in organic synthesis, and its introduction via C-H activation is an efficient and environmentally benign strategy. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Cyanopropanoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group imparts characteristic acidity and participates in reactions such as proton transfer and decarboxylation, which have been subjects of detailed mechanistic study.
Decarboxylation Pathways and Kinetics
The presence of the electron-withdrawing cyano group at the α-position significantly influences the stability of the molecule and facilitates decarboxylation. This process can occur through several pathways. Research has shown that α-cyano carboxylic acids, such as 2-cyanopropanoic acid, can undergo decarboxylation simply upon heating. scribd.com
Another pathway is oxidative decarboxylation. For instance, the reaction of 2-benzyl-2-cyanopropanoic acid with lead tetraacetate results in chlorodecarboxylation, demonstrating a method to convert the carboxyl group into other functionalities. sci-hub.st
Table 1: Decarboxylation of this compound Derivatives
| Reactant | Conditions/Reagents | Pathway | Product | Reference |
|---|---|---|---|---|
| 2-Cyano-2-phenylpropanoic acid | Mild basic conditions | Proton transfer, Decarboxylation, Back-proton transfer | 2-Phenylpropanenitrile | acs.orguniroma1.it |
| 2-Benzyl-2-cyanopropanoic acid | Lead Tetraacetate, Chlorine Source | Oxidative Decarboxylation | 1-Phenyl-2-chloro-2-cyanopropane | sci-hub.st |
Proton Transfer Dynamics in Solution
The dynamics of proton transfer are a critical aspect of the reactivity of this compound, particularly in the context of its decarboxylation. Studies on related activated acids have elucidated a clear sequence of events. The process begins with a fast and quantitative proton transfer from the carboxylic acid to a base in the solution. uniroma1.it This initial step creates an ion pair consisting of the protonated base and the 2-cyanopropanoate anion. acs.org
Transformations of the Cyano Group
The cyano (nitrile) group is a versatile functional group that can be converted into other important nitrogen-containing moieties, primarily through hydrolysis and reduction. makingmolecules.com
Hydrolysis to Carboxylic Acids and Amides
The carbon-nitrogen triple bond of the cyano group is polar and susceptible to nucleophilic attack, similar to a carbonyl group. makingmolecules.comlumenlearning.com It can be hydrolyzed to form either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comcymitquimica.comvulcanchem.com
Under acidic conditions, the nitrile is heated under reflux with a dilute mineral acid like hydrochloric acid. libretexts.org The reaction proceeds through the addition of water to the protonated nitrile, ultimately yielding a carboxylic acid (in this case, methylmalonic acid) and an ammonium (B1175870) ion. lumenlearning.comlibretexts.org
Conversely, alkaline hydrolysis, achieved by heating the nitrile with a solution such as sodium hydroxide (B78521), initially forms the salt of the carboxylic acid and ammonia. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org If the reaction is stopped at an intermediate stage, an amide can be isolated. lumenlearning.com
Table 2: Hydrolysis Products of the Cyano Group
| Reaction Condition | Intermediate Product | Final Product (after workup) | Reference |
|---|---|---|---|
| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid | lumenlearning.comlibretexts.org |
Reduction to Amines and Other Nitrogen-Containing Functional Groups
The cyano group can be reduced to a primary amine. makingmolecules.comcymitquimica.comvulcanchem.com This transformation is a valuable synthetic route for producing amino compounds. For example, α-cyano carboxylic acids are used as intermediates in the synthesis of amino acids, which involves the reduction of the nitrile group to an amine. scribd.com
A specific instance of this reactivity was observed during the synthesis of β-cyano-ʟ-alanine. acgpubs.org In this process, catalytic hydrogenation was used to remove a protecting group. It was found that in addition to the desired product, a small amount of a side product, 2,4-diaminobutyric acid, was formed. acgpubs.org The formation of this side product occurred via the reduction of the cyano group to an amino group, demonstrating the feasibility of this transformation under hydrogenation conditions. acgpubs.org
Reactions Involving the α-Carbon Center
The carbon atom situated between the carboxylic acid and the cyano group (the α-carbon) is activated by both adjacent electron-withdrawing groups. This activation makes the hydrogen atom attached to it relatively acidic. makingmolecules.com
Deprotonation of the α-carbon leads to the formation of a resonance-stabilized carbanion (an enolate-like species), where the negative charge is delocalized over the carboxylate group and the cyano group. This delocalized anion is nucleophilic and can participate in various carbon-carbon bond-forming reactions. makingmolecules.com The formation of this carbanion is also a key mechanistic step in the non-oxidative decarboxylation pathway, where its stability facilitates the cleavage of the C-C bond. acs.org The reactivity at this center is also exploited in synthesis, such as in Michael addition reactions to form the this compound structure. thieme-connect.degoogle.com
Nucleophilic Addition Reactions
The chemical reactivity of this compound is significantly influenced by the presence of the cyano (-C≡N) functional group. The carbon atom within the cyano group is electrophilic, meaning it has a slight positive charge, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This electrophilicity arises from the polarization of the carbon-nitrogen triple bond, where the more electronegative nitrogen atom draws electron density away from the carbon. numberanalytics.comsavemyexams.com A resonance structure can be drawn that illustrates this, showing a positive charge on the carbon atom. libretexts.org
Nucleophilic addition to the nitrile group of this compound can proceed through two primary scenarios, depending on the strength of the nucleophile. ucalgary.ca
Strong Nucleophiles: Anionic nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add directly to the electrophilic carbon of the cyano group. ucalgary.ca This addition results in the formation of an intermediate imine anion. libretexts.org Subsequent work-up with a dilute acid protonates this intermediate. ucalgary.ca For instance, the reaction with a Grignard reagent, followed by hydrolysis, can convert the nitrile group into a ketone. libretexts.org
Weak Nucleophiles: Neutral, weaker nucleophiles like water and alcohols require the activation of the nitrile group by an acid catalyst. ucalgary.ca The acid protonates the nitrogen atom, which increases the electrophilicity of the carbon, making it more susceptible to attack by the weak nucleophile. libretexts.orgucalgary.ca
The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, forming a negatively charged intermediate which then reacts with a proton. savemyexams.com This type of reaction is crucial in organic synthesis as it allows for the introduction of a new carbon-carbon bond. savemyexams.com The reactivity of the nitrile is also influenced by electronic and steric effects of the groups attached to it. numberanalytics.com
Condensation Reactions
This compound can participate in condensation reactions, most notably the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol (B89426) condensation and involves the reaction of a carbonyl compound (an aldehyde or ketone) with an "active hydrogen" compound—a compound with a C-H bond acidic enough to be deprotonated by a weak base. wikipedia.orgsigmaaldrich.com this compound fits this description due to the electron-withdrawing nature of both the cyano and carboxylic acid groups, which increases the acidity of the α-hydrogen (the hydrogen on the carbon adjacent to both groups).
The Knoevenagel condensation is a nucleophilic addition of the active hydrogen compound to a carbonyl group, followed by a dehydration reaction that eliminates a molecule of water. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.orgscispace.com The use of a strong base is generally avoided as it can cause the self-condensation of the aldehyde or ketone reactant. wikipedia.org
The general steps of the Knoevenagel condensation are:
Deprotonation of the active methylene (B1212753) compound (this compound) by the base to form a carbanion (enolate).
Nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone.
Protonation of the resulting alkoxide to form a β-hydroxy intermediate.
Dehydration (elimination of water) to form the final α,β-unsaturated product. sigmaaldrich.com
A specific variation is the Doebner modification, which uses pyridine (B92270) as the solvent when one of the activating groups is a carboxylic acid, as is the case with this compound. wikipedia.org In this modification, the initial condensation is often followed by decarboxylation. wikipedia.org For example, substituted this compound derivatives can be synthesized via the Knoevenagel condensation of a malonic acid derivative with an aldehyde or ketone. google.com
Radical Reaction Mechanisms Associated with this compound
Research into molecular machines and switches has shed light on radical reaction mechanisms involving derivatives of this compound. unibo.ituniroma1.it Specifically, the decarboxylation (loss of CO₂) of 2-cyano-2-phenylpropanoic acid can be used as a chemical fuel to power the motion of mechanically interlocked molecules like catenanes and rotaxanes. unibo.itnih.govacs.org
The process is initiated by an acid-base reaction. acs.org In the presence of a base (such as a tertiary amine or a basic site within the molecular machine), the carboxylic acid proton is removed. unibo.itacs.org The resulting carboxylate then undergoes decarboxylation. This decarboxylation is facilitated by the presence of electron-withdrawing groups in the α-position, which stabilize the resulting carbanion intermediate. acs.org
In some systems, particularly with certain substituents on the phenyl ring, the decarboxylation process can involve radical species. uniroma1.it For example, with electron-donating substituents, the intermediate benzyl (B1604629) anion can undergo a single-electron transfer (SET) to an acceptor unit within the molecular machine. uniroma1.it This SET process generates a benzyl radical and a radical anion of the acceptor. uniroma1.it These radical intermediates can then participate in subsequent reactions, which can sometimes inhibit the intended mechanical motion of the system. uniroma1.it The presence of oxygen can also influence these radical pathways, as it can react with the generated radicals. uniroma1.it
Derivatization Pathways and Functional Group Interconversions
The dual functionality of this compound, possessing both a cyano group and a carboxylic acid group, makes it a versatile intermediate for the synthesis of various organic compounds. cymitquimica.comlookchem.com Both functional groups can be converted into a range of other moieties through established chemical transformations.
Reactions of the Cyano Group:
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. libretexts.orgnumberanalytics.com Depending on the reaction conditions, this can yield either a carboxylic acid or a primary amide. libretexts.orglibretexts.org Complete hydrolysis in the presence of acid or base and water will convert the nitrile into a carboxylic acid, resulting in methylmalonic acid. Partial hydrolysis, often under controlled conditions, can stop at the amide stage, forming 2-carbamoylpropanoic acid.
Reduction: The nitrile group is readily reduced to a primary amine. numberanalytics.comwikipedia.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which would yield 2-(aminomethyl)propanoic acid. libretexts.orgwikipedia.org The reaction proceeds via nucleophilic attack of a hydride on the electrophilic carbon, forming an imine anion intermediate which is further reduced. libretexts.orglibretexts.org
Reactions of the Carboxylic Acid Group:
Esterification: The carboxylic acid group can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This Fischer esterification is a reversible reaction, often driven to completion by removing the water formed. For example, reacting this compound with ethanol (B145695) yields ethyl 2-cyanopropanoate.
Amide Formation: The carboxylic acid can be activated and then reacted with an amine to form an amide. google.com Activation can be achieved using reagents like thionyl chloride or oxalyl chloride to form an acyl chloride, which then readily reacts with an amine. google.com
These derivatization pathways allow this compound to serve as a key building block for more complex molecules, including amino acids and various heterocyclic compounds. scribd.com
Table of Reaction Products from this compound Derivatization
| Reactant(s) | Reaction Type | Product |
|---|---|---|
| Water, Acid/Base Catalyst | Hydrolysis (complete) | Methylmalonic acid |
| Water, Controlled Conditions | Hydrolysis (partial) | 2-Carbamoylpropanoic acid |
| Lithium Aluminum Hydride (LiAlH₄), then Water | Reduction | 2-(Aminomethyl)propanoic acid |
| Ethanol, Sulfuric Acid | Fischer Esterification | Ethyl 2-cyanopropanoate |
| 1. Thionyl Chloride; 2. Amine | Amide Formation | N-substituted 2-cyanopropanamide |
Applications in Advanced Organic Synthesis and Chemical Manufacturing
Role as a Versatile Building Block in Pharmaceutical Synthesis
2-Cyanopropanoic acid serves as a crucial intermediate in the production of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs). myskinrecipes.com Its structural features are desirable for constructing the core of various molecular frameworks.
The chemical reactivity of this compound makes it an important precursor for a variety of drug intermediates. The nitrile group can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. The carboxylic acid moiety can undergo esterification, amidation, or reduction to an alcohol. This versatility allows for its incorporation into multi-step syntheses of complex pharmaceutical compounds. guidechem.com Derivatives such as 3-cyanopropanoic acid are utilized in prodrug strategies, where they can be metabolically activated to release therapeutic agents, thereby improving drug delivery and bioavailability. smolecule.com
Table 1: Potential Pharmaceutical Intermediates from this compound Derivatives
| Intermediate Class | Synthetic Transformation | Potential Therapeutic Area |
|---|---|---|
| β-Amino Acids | Reduction of the nitrile group | Antihypertensive, Antiviral |
| Substituted Amides | Amidation of the carboxylic acid | Anti-inflammatory, Anticancer |
The cyano group in this compound is particularly useful in the synthesis of heterocyclic compounds, which are core structures in many drugs. orientjchem.org The nitrile functionality is a key component in cyclization reactions to form rings containing nitrogen, sulfur, or oxygen.
Pyridine (B92270) Derivatives: Cyanopyridines are significant intermediates in the pharmaceutical industry. orientjchem.org The synthesis of 3-cyano-2-pyridone scaffolds, which are present in various therapeutic agents like cardiotonics and kinase inhibitors, often involves precursors with a cyano group. ekb.egnih.gov These compounds have shown a range of biological activities, including anticancer and anti-inflammatory properties. nih.govrsc.org
Pyrazole (B372694) Derivatives: Pyrazoles are another class of heterocyclic compounds with broad pharmacological importance, found in well-known drugs. orientjchem.org The synthesis of pyrazole rings can be achieved through the cyclization of compounds containing a cyano group with hydrazine (B178648) hydrate. orientjchem.org This approach allows for the creation of highly substituted pyrazoles that are evaluated for numerous activities, including anticancer and antimicrobial effects. orientjchem.org
Thiazole (B1198619) Derivatives: The thiazole ring is a crucial component of many pharmacologically active substances. mdpi.com Synthetic routes to thiazoles can utilize cyano-containing precursors in condensation reactions. For example, derivatives of cyanoacetamide are used to build pyranothiazole and thiazolopyranopyrimidine structures. iaea.org
Utilization in Agrochemical Production
This compound is employed in the manufacturing of various agrochemicals, contributing to the development of modern crop protection solutions. myskinrecipes.com
The compound serves as an intermediate in the synthesis of active ingredients for both pesticides and herbicides. myskinrecipes.com The propanoic acid structure itself is found in certain herbicides. google.com More specifically, the cyano group is a valuable functional handle for building more complex molecules. For instance, cyanopyridines, which can be derived from cyano-containing precursors, are important synthetic intermediates for a range of herbicides and pesticides. thieme-connect.de
Intermediate in Specialty Chemical Synthesis
Beyond pharmaceuticals and agrochemicals, this compound is a precursor in the synthesis of various specialty chemicals, including dyes. myskinrecipes.com
The reactivity and structure of this compound are advantageous in the synthesis of fine chemicals such as dyes. myskinrecipes.com The presence of a cyano group in the diazo component of azo dyes is known to improve the technical performance of these colorants. google.com Azo dyes containing cyano groups are used for dyeing synthetic fibers like polyester (B1180765) and have been shown to possess good washing fastness and stability. google.comnih.gov The synthesis of these dyes involves the diazotization of a primary aromatic amine, which can be derived from a nitrile-containing intermediate, followed by coupling with a suitable component. sphinxsai.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-Cyanopropanoic acid |
| Cyanopyridine |
| Pyridine |
| Pyrazole |
| Thiazole |
| Pyranothiazole |
| Thiazolopyranopyrimidine |
Generation of Functionalized Polymers
This compound is a pivotal precursor in the synthesis of functionalized polymers, valued for the reactive properties conferred by its nitrile (-C≡N) and carboxylic acid (-COOH) groups. Its primary contribution in polymer chemistry is not typically as a direct monomer in polymerization reactions, but as a key building block for the synthesis of highly reactive monomers, most notably the family of alkyl 2-cyanoacrylates. These monomers are the foundation for a range of specialty polymers with tailored properties for high-performance applications.
Precursor to Alkyl 2-Cyanoacrylate Monomers
The most significant application of this compound in polymer science is its role in the production of alkyl 2-cyanoacrylate (CA) monomers. These esters are renowned for their ability to undergo rapid anionic polymerization when exposed to weak bases, such as moisture, which is the chemical principle behind "super glue" adhesives. mdpi.com The synthesis involves the condensation of this compound with formaldehyde, followed by esterification and thermal depolymerization to yield the highly reactive monomer.
Different ester derivatives of 2-cyanoacrylic acid are synthesized to produce polymers with a range of properties, from rigid, high-strength adhesives to more flexible, biocompatible materials for medical use. mdpi.com
Table 1: Common Alkyl 2-Cyanoacrylate Monomers Derived from this compound and Their Applications This interactive table summarizes key monomers and their uses.
| Monomer Name | Alkyl Group | Molecular Formula | Primary Application |
|---|---|---|---|
| Methyl 2-cyanoacrylate | Methyl (-CH₃) | C₅H₅NO₂ | General-purpose instant adhesives |
| Ethyl 2-cyanoacrylate | Ethyl (-C₂H₅) | C₆H₇NO₂ | Industrial and household adhesives |
| n-Butyl 2-cyanoacrylate | n-Butyl (-C₄H₉) | C₈H₁₁NO₂ | Medical tissue adhesives, wound closure |
Advanced Polymerization Techniques
While the anionic polymerization of cyanoacrylates is most common, advanced methods are employed to create polymers with more controlled structures and properties. Radical polymerization of CAs, though more challenging due to the monomer's electrophilic nature, is synthetically valuable and can be achieved under acidic conditions to suppress anionic polymerization. mdpi.com Research has demonstrated the utility of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, for synthesizing well-defined poly(cyanoacrylates). mdpi.com This allows for precise control over molecular weight and architecture, opening possibilities for more sophisticated applications.
Role in Photopolymerization Systems
Detailed research has uncovered the role of cyanoacrylate monomers, derived from this compound, in novel photopolymerization systems. One such system employs classical metallocenes, like ferrocene (B1249389) and ruthenocene, as photoinitiators for the anionic polymerization of ethyl 2-cyanoacrylate. researchgate.net
In this process, a charge-transfer complex forms between the metallocene and the cyanoacrylate monomer. researchgate.net Irradiation with near-ultraviolet light excites this complex, causing the one-electron oxidation of the metallocene and the reduction of the cyanoacrylate to its radical anion. This radical anion is a potent initiator for the anionic polymerization of the monomer. researchgate.net This method provides a light-based trigger for the rapid curing of these reactive systems, expanding their use in coatings, inks, and additive manufacturing.
Properties and Applications of Resulting Polymers
Polymers derived from this compound precursors, namely poly(cyanoacrylates), are highly functional materials. The pendant cyano and ester groups create a strongly polar polymer backbone, which is responsible for the excellent adhesive properties. The nature of the alkyl ester side-chain is a critical factor in determining the polymer's physical properties.
Table 2: Research Findings on Poly(cyanoacrylate) Properties This interactive table details the properties and research applications of these polymers.
| Property | Influencing Factor | Resulting Application | Research Focus |
|---|---|---|---|
| Adhesion Strength | Polarity of cyano and ester groups | High-strength industrial adhesives | Optimization of formulations for specific substrates |
| Flexibility | Length of the alkyl side-chain | Flexible medical adhesives, soft tissue closure | Synthesis of long-chain CA monomers |
| Biocompatibility | Low toxicity of longer-chain variants | Tissue adhesives, surgical suture replacement | In-vivo and in-vitro compatibility studies |
The biocompatibility and biodegradability of poly(cyanoacrylates) with longer alkyl chains have made them invaluable in the biomedical field. mdpi.com They are used extensively as tissue adhesives for wound closure, replacing traditional sutures. mdpi.com Furthermore, their ability to be formulated into colloidal nanoparticles has shown significant promise for advanced drug and vaccine delivery systems, where the polymer matrix can encapsulate a therapeutic agent and biodegrade over time to release its payload. mdpi.com
Advanced Applications in Interdisciplinary Scientific Fields
Integration of 2-Cyanopropanoic Acid Derivatives in Molecular Machines and Switches
The operation of artificial molecular machines, which perform mechanical-like movements in response to external stimuli, often relies on a continuous supply of energy. Derivatives of this compound have emerged as highly effective chemical fuels for these systems, enabling complex, multi-step operations from a single stimulus.
In supramolecular chemistry, dissipative systems are out-of-equilibrium structures that require a constant energy input to maintain their form and function, much like biological organisms. 2-Cyano-2-phenylpropanoic acid and its analogues serve as convenient, single-use chemical fuels that can power the entire operational cycle of acid-base-driven molecular machines. uniroma1.itacs.org These fuels drive the system away from its thermodynamic equilibrium by inducing a temporary chemical change, typically protonation. acs.org
For instance, mechanically interlocked molecules (MIMs) like catenanes and rotaxanes, which consist of interlocked rings and threaded axle-ring components, can be designed with basic sites that respond to changes in acidity. uniroma1.itunibo.it When a derivative such as 2-cyano-2-phenylpropanoic acid is introduced, it protonates the machine, triggering a conformational change or movement. acs.orgresearchgate.net The system remains in this high-energy, out-of-equilibrium state until the fuel is consumed through a subsequent, slower reaction—decarboxylation. acs.orggoogle.com This process allows for the creation of transient, functional states in complex supramolecular assemblies. google.com
The mechanism by which this compound derivatives initiate and sustain molecular motion has been a subject of detailed study. uniroma1.it The process begins with the addition of the acid fuel, such as 2-cyano-2-phenylpropanoic acid, to a solution containing a molecular switch, for example, a Sauvage-type catenane. uniroma1.itresearchgate.net
The operational cycle can be described in the following steps:
Protonation and Motion: The acid donates a proton to a basic site on the molecular machine (e.g., a catenane in state A). This protonation event induces a significant conformational change, causing the machine to move to a new, transient state (state B). uniroma1.itacs.org
Decarboxylation: The resulting carboxylate anion of the fuel undergoes a slow, spontaneous decarboxylation, releasing carbon dioxide and forming a strongly basic carbanion. uniroma1.itnih.gov
Resetting the Switch: This newly formed carbanion then abstracts the proton from the machine, returning the machine to its original state (state A) and completing the cycle. acs.org
This entire back-and-forth motion is accomplished with a single addition of fuel, without the need for a counter-stimulus to reset the system. uniroma1.it Research has also shown that the rate of these motions can be controlled by modifying the chemical structure of the fuel. For example, using a p-chloro derivative of 2-cyano-2-phenylpropanoic acid accelerates the back-and-forth motions of a rotaxane-based switch. uniroma1.it Conversely, derivatives with electron-donating groups like p-CH3 and p-OCH3 can inhibit the return motion due to side reactions. uniroma1.it
Table 1: Characteristics of this compound Derivatives as Fuels in Molecular Machines
| Fuel Derivative | Molecular Machine Type | Mechanistic Action | Outcome of Fueling | Citation |
|---|---|---|---|---|
| 2-Cyano-2-phenylpropanoic acid | Catenane-based molecular switch | Protonates the catenane, causing a conformational shift. Subsequent decarboxylation and back proton-transfer resets the switch. | A full cycle of back-and-forth motion from a single stimulus. | uniroma1.itacs.org |
| p-Chloro-2-cyano-phenylpropanoic acid | Rotaxane-based molecular switch | Triggers back-and-forth motion of a crown-ether wheel along the rotaxane's axis via an acid-base mechanism. | Accelerated molecular motion compared to the unsubstituted parent acid. | uniroma1.it |
Role in DNA-Based Nanodevices and Bioinspired Systems
DNA nanotechnology leverages the programmability of DNA base pairing to construct nanoscale devices capable of complex tasks. In this context, derivatives of this compound act as crucial chemical fuels to power pH-responsive DNA nanostructures, creating transient, bioinspired systems.
Activated carboxylic acids, particularly 2-(4-chlorophenyl)-2-cyanopropanoic acid (CPA), have been successfully employed as chemical fuels to drive the dissipative operation of DNA-based nanodevices. nih.govrsc.orgcnr.it Many DNA nanostructures are designed to be pH-responsive, utilizing formations like triplexes or i-motifs that are stable only under acidic conditions. oaepublish.comresearchgate.net
The addition of CPA to an aqueous solution containing a DNA nanodevice causes an immediate, transient decrease in pH. nih.govresearchgate.net This pH drop triggers a programmed conformational change in the DNA structure. oaepublish.com Two primary examples of such devices are:
DNA Nanoswitches: These devices can be switched between an "open" duplex state at neutral pH and a "closed" intramolecular triplex state at low pH. nih.govoaepublish.com The CPA-induced pH drop forces the switch into the closed state.
DNA-based Receptors: These systems can be designed to hold or release a DNA cargo strand based on pH. nih.govcnr.it The fuel-induced acidification can trigger the release of the cargo.
This method provides a reliable way to control the mechanical cycles of DNA machines in a dissipative fashion, where the system operates out of equilibrium for a programmable duration. rsc.orgresearchgate.net
The key to the temporal control offered by this compound derivatives is their slow decarboxylation in aqueous solutions. oaepublish.comresearchgate.net The process generates a transient pH signal that DNA nanodevices can interpret. researchgate.net When CPA is added to a basic or neutral solution, it first rapidly neutralizes the base, causing the pH to drop. nih.govcnr.it Following this, the CPA anion is slowly converted into a carboxylate, which then undergoes decarboxylation. nih.govresearchgate.net This consumption of the acid leads to a gradual increase in pH, eventually returning the system to its initial state. oaepublish.comresearchgate.net
This predictable low-to-high pH cycle allows for time-programmable operations. researchgate.net For example, a DNA nanoswitch can be triggered to close by the initial pH drop and will spontaneously reopen as the fuel is consumed and the pH rises. nih.gov The duration of this transient "closed" state, or the half-life of the cycle, can be precisely modulated by varying the initial concentration of the added CPA fuel. nih.govresearchgate.net This "fire and forget" capability is essential for creating autonomous, bioinspired systems that can execute a sequence of operations over a defined period following a single input signal. google.com
Table 2: Application of this compound Derivatives in DNA Nanodevices
| Fuel Derivative | DNA Nanodevice | Operating Principle | Molecular Mechanism | Controllable Parameter | Citation |
|---|---|---|---|---|---|
| 2-(4-chlorophenyl)-2-cyanopropanoic acid (CPA) | DNA Nanoswitch | A transient pH drop fuels open-close-open cycles of motion. | The switch transitions from a duplex (open) to a pH-sensitive triplex (closed) structure and back. | The half-life of the closed state (from 30 to 127 mins) is modulated by the initial fuel concentration. | nih.gov |
Medicinal Chemistry and Biological Relevance of 2 Cyanopropanoic Acid Derivatives
Design and Synthesis of Bioactive 2-Cyanopropanoic Acid Derivatives
The development of bioactive derivatives of this compound has been largely driven by the need for potent and selective anti-inflammatory agents. Researchers have systematically modified the core structure to optimize pharmacological properties, leading to the discovery of promising clinical candidates. acs.orglongdom.org
Structure-Activity Relationship (SAR) Studies for Therapeutic Agents
Structure-activity relationship (SAR) studies have been instrumental in refining the this compound scaffold to enhance its anti-inflammatory efficacy. longdom.org High-throughput screening initially identified 2-cyano-3,3-dinaphthalen-1-ylpropionic acid ethyl ester as an estrogen receptor (ER) dependent inhibitor of NF-κB transcriptional activity. acs.org This lead compound served as the foundation for extensive SAR studies aimed at improving potency and oral bioavailability. acs.orglongdom.org
Key modifications involved exploring various substituents on the aromatic rings and altering the ester group to an amide. These studies revealed that the stereochemistry of the molecule is critical for its activity. acs.org
Table 1: Structure-Activity Relationship of this compound Derivatives as NF-κB Inhibitors This table is interactive. You can sort and filter the data.
| Compound | Modifications | IC50 (NF-κB Inhibition) | Efficacy | Notes |
|---|---|---|---|---|
| Lead Compound (1) | 2-cyano-3,3-dinaphthalen-1-ylpropionic acid ethyl ester | 550 nM | 96% | Identified from high-throughput screening. acs.org |
| WAY-204688 | Propanamide derivative | 122 ± 30 nM | Not specified | Orally active, pathway-selective anti-inflammatory agent. acs.orgnih.gov |
Development of Anti-Inflammatory Agents (e.g., WAY-204688)
The culmination of these SAR studies was the discovery of WAY-204688, an orally active and pathway-selective anti-inflammatory agent. acs.orgbioscientifica.comresearchgate.net This propanamide derivative demonstrated significantly improved potency in inhibiting NF-κB transcriptional activation. acs.orgnih.gov The synthesis of WAY-204688 and its analogs involves multi-step synthetic routes, often starting from commercially available materials and employing standard organic chemistry transformations to build the complex molecular architecture. acs.org The development of WAY-204688 represents a successful application of medicinal chemistry principles to translate a screening hit into a viable drug candidate. acs.orgnih.gov
Biological Evaluation in Disease Models
The therapeutic potential of this compound derivatives has been substantiated through rigorous biological evaluation in various disease models, particularly those for inflammatory conditions. acs.orgnih.gov
Inhibition of NF-κB Transcriptional Activation by Derivatives
A primary mechanism of action for the anti-inflammatory effects of these derivatives is the inhibition of nuclear factor-kappa B (NF-κB) transcriptional activation. acs.orgbioscientifica.comresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. bioscientifica.com The this compound derivatives, acting as pathway-selective ligands for the estrogen receptor, effectively block this pro-inflammatory signaling cascade. acs.orgbioscientifica.com The inhibitory activity is dependent on the presence of the estrogen receptor, highlighting a specific mode of action. acs.orgnih.gov
Table 2: Biological Activity of Key this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound | Biological Target | In Vitro Activity (IC50) | In Vivo Model | Key Findings |
|---|---|---|---|---|
| WAY-204688 | NF-κB (ER-dependent) | 122 ± 30 nM | Lewis rat adjuvant-induced arthritis (AIA) | Orally active and effective in preclinical models of rheumatoid arthritis. acs.orgnih.gov |
| 2-cyano-3,3-dinaphthalen-1-ylpropionic acid ethyl ester | NF-κB (ER-dependent) | 550 nM | Not specified in detail | Lead compound for SAR studies. acs.org |
Preclinical Assessment in Inflammatory Diseases (e.g., Rheumatoid Arthritis)
The in vivo efficacy of these compounds has been demonstrated in preclinical models of inflammatory diseases, most notably rheumatoid arthritis (RA). acs.orgbioscientifica.comresearchgate.net For instance, WAY-204688 was shown to be orally active in the Lewis rat adjuvant-induced arthritis (AIA) model. nih.gov In these models, treatment with the this compound derivatives led to a significant reduction in the clinical signs of arthritis. acs.orgnih.gov These findings underscore the potential of this class of compounds as a therapeutic strategy for chronic inflammatory conditions like RA. bioscientifica.combioscientifica.com
Interaction with Biological Targets and Enzyme Pathways
The biological activity of this compound derivatives is rooted in their interaction with specific biological targets and modulation of key enzyme pathways involved in inflammation.
The primary and most well-documented mechanism for the anti-inflammatory effects of derivatives like WAY-204688 is their function as estrogen receptor (ER) dependent inhibitors of NF-κB transcriptional activation. acs.orgbioscientifica.com These compounds act as pathway-selective ligands for the ER, and this interaction is a prerequisite for their ability to suppress the NF-κB signaling pathway. acs.orgbioscientifica.comresearchgate.net
Beyond this established mechanism, the cyanopropanoic acid moiety has been identified as a key pharmacophore in inhibitors of other enzymes relevant to inflammation. For example, a 3-cyanopropanoic acid group has been incorporated into highly potent and selective inhibitors of caspase-1. Caspase-1 is a pro-inflammatory enzyme responsible for the activation of key cytokines IL-1β and IL-18.
Furthermore, related structures such as 2-cyanoacrylamides have been synthesized and shown to act as inhibitors of transforming growth factor-beta-activated kinase 1 (TAK1). TAK1 is a critical kinase that regulates both the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. While these are not direct examples of this compound derivatives, they highlight the broader potential of the cyano-acid and related cyano-moieties to interact with and inhibit key enzymes in inflammatory cascades.
Modulating Caspase Activity through Cyanopropanoic Acid Moieties
The this compound moiety has emerged as a significant pharmacophore in the design of potent and selective caspase inhibitors. Caspases, a family of cysteine-aspartic proteases, are crucial mediators of inflammation and apoptosis, making them attractive therapeutic targets for a range of diseases. nih.govnih.gov The nitrile group within the cyanopropanoic acid structure acts as an electrophile, facilitating a covalent, often reversible, interaction with the catalytic cysteine residue in the active site of caspases. nih.govnih.gov
Research has demonstrated that incorporating a 3-cyanopropanoic acid moiety into small molecules can lead to highly potent and selective inhibitors of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). nih.govnih.gov Caspase-1 plays a pivotal role in the innate immune response by processing pro-inflammatory cytokines IL-1β and IL-18. nih.gov Its dysregulation is implicated in various autoimmune and inflammatory conditions. nih.gov
One notable example involves the development of inhibitors based on the scaffold of VX-765 (belnacasan), a prodrug whose active form, VRT-043198, is a known caspase-1 inhibitor. nih.govresearchgate.net By replacing the aldehyde group in VRT-043198 with a cyanopropanoate group, researchers synthesized a series of compounds with potent caspase-1 inhibitory activity. nih.gov These novel small molecules exhibited impressive selectivity for caspase-1 over other caspase isozymes. nih.govnih.gov The cyanopropanoic acid-containing compounds were found to be potent inhibitors of caspase-1 with IC₅₀ values less than or equal to 1 nM. nih.gov
The mechanism of inhibition involves the nucleophilic attack of the active-site cysteine on the nitrile carbon of the cyanopropanoic acid moiety. nih.gov This forms a covalent, reversible thioimidate adduct, effectively blocking the enzyme's catalytic activity. The reversibility of this interaction is a desirable attribute in drug design, potentially reducing off-target effects.
The structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these inhibitors. Modifications to the peptide or peptidomimetic backbone, in conjunction with the cyanopropanoic acid "warhead," have allowed for fine-tuning of the inhibitor's properties. nih.gov For instance, the introduction of sterically demanding groups at specific positions in the inhibitor scaffold has been shown to enhance selectivity for certain caspases, such as caspase-2. nih.gov
Table 1: Inhibitory Activity of Selected Cyanopropanoic Acid Derivatives against Caspases
| Compound | Target Caspase | IC₅₀ (nM) | Selectivity Profile | Reference |
|---|---|---|---|---|
| VRT-043198 | Caspase-1 | 0.204 | Selective for inflammatory caspases | nih.govresearchgate.net |
| Caspase-4 | 14.5 | nih.govresearchgate.net | ||
| Caspase-5 | 10.6 | nih.govresearchgate.net | ||
| Caspase-8 | 3.3 | nih.gov | ||
| Caspase-9 | 5.07 | nih.gov | ||
| Caspase-10 | 66.5 | nih.gov | ||
| Caspase-14 | 58.5 | nih.gov | ||
| VX-765 derived cyanopropanates | Caspase-1 | ≤ 1 | High selectivity for Caspase-1 | nih.gov |
IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ value corresponds to a more potent inhibitor.
Investigating Other Enzyme-Inhibitor Interactions
Beyond their well-documented role as caspase inhibitors, derivatives of this compound have been investigated for their interactions with other enzyme classes, highlighting the versatility of this chemical scaffold in medicinal chemistry.
One area of investigation involves their activity as estrogen receptor (ER) ligands with pathway-selective properties. acs.orggoogle.com Certain substituted this compound derivatives have been shown to act as estrogen receptor-dependent inhibitors of NF-κB transcriptional activation. acs.org This mechanism allows them to suppress the expression of pro-inflammatory genes without the proliferative effects typically associated with traditional estrogen therapies. acs.org This has led to the discovery of compounds like WAY-204688, an orally active agent with potential applications in treating inflammatory diseases such as rheumatoid arthritis. acs.orgacsmedchem.org
Furthermore, specific derivatives of this compound have been identified as inhibitors of the hydrogen sulfide (B99878) (H₂S) synthesizing enzyme, cystathionine (B15957) γ-lyase (CSE). For example, (S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid acts as a reversible inhibitor of CSE, thereby reducing the production of H₂S, a gaseous signaling molecule involved in various physiological processes.
The cyano group in these derivatives is a key functional group that can participate in various interactions within an enzyme's active site, including hydrogen bonding and covalent bond formation. This versatility allows for the design of inhibitors targeting a diverse range of enzymes. For instance, the development of substituted 1,5-diarylpyrrole derivatives containing a cyanopropanoic acid-related moiety has led to potent and selective COX-2 inhibitors with anti-inflammatory and analgesic properties. acs.org
The exploration of this compound derivatives continues to be an active area of research, with studies exploring their potential as inhibitors for other enzymes, including those involved in metabolic disorders and cancer. acsmedchem.orgrsc.org The ability to modify the core scaffold and introduce various substituents allows for the generation of diverse chemical libraries for screening against different therapeutic targets. google.com
Table 2: Other Enzyme-Inhibitor Interactions of this compound Derivatives
| Derivative Class | Target Enzyme/Receptor | Biological Effect | Potential Application | Reference(s) |
|---|---|---|---|---|
| Substituted 2-cyanopropanoic acids | Estrogen Receptor (ER) / NF-κB | Inhibition of pro-inflammatory gene expression | Rheumatoid Arthritis, Inflammatory Diseases | acs.orggoogle.comacsmedchem.org |
| (S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid | Cystathionine γ-lyase (CSE) | Inhibition of H₂S synthesis | Modulation of H₂S-regulated physiological processes | |
| Substituted 1,5-diarylpyrroles | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis | Anti-inflammatory, Analgesic | acs.org |
Analytical Methodologies for 2 Cyanopropanoic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of 2-cyanopropanoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule: the carboxylic acid proton (-COOH), the methine proton (-CH), and the methyl protons (-CH₃).
The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10-12 ppm. libretexts.orglibretexts.org This signal's broadness is a result of hydrogen bonding.
The methine proton , being attached to a carbon that is bonded to both a carboxyl group and a cyano group, is also significantly deshielded. Its signal is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group.
The methyl protons are the most shielded in the molecule and will appear further upfield. Their signal is expected to be a doublet, resulting from coupling with the single methine proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, four distinct signals are anticipated.
The carbonyl carbon of the carboxylic acid is the most deshielded and typically appears in the 170-185 ppm region. libretexts.org
The nitrile carbon (C≡N) shows a characteristic signal in the range of 115-120 ppm. libretexts.org
The methine carbon is attached to both the electron-withdrawing cyano and carboxyl groups, causing its signal to shift downfield.
The methyl carbon is the most upfield signal in the spectrum, typically appearing in the 10-15 ppm range. libretexts.org
The specific chemical shifts can be influenced by the solvent used for the analysis. Common deuterated solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O).
Interactive Table: Predicted NMR Chemical Shifts for this compound
| Atom | ¹H NMR | ¹³C NMR |
| Type | Predicted Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| -COOH | 10.0 - 12.0 (broad singlet) | 170 - 185 |
| -CH(CN)- | Quartet | 25 - 35 |
| -CH₃ | Doublet | 10 - 15 |
| -C≡N | Not Applicable | 115 - 120 |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS or UPLC-MS), it also serves as a powerful tool for separating and identifying the compound in complex mixtures. The molecular formula of this compound is C₄H₅NO₂, with a monoisotopic mass of approximately 99.032 Da. nih.gov
In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Common ionization techniques for LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).
Typical fragmentation patterns for short-chain carboxylic acids in mass spectrometry involve the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org The fragmentation of this compound would also be influenced by the presence of the cyano group.
Interactive Table: Predicted m/z Values for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 100.039 |
| [M+Na]⁺ | 122.021 |
| [M-H]⁻ | 98.025 |
| [M+NH₄]⁺ | 117.066 |
| [M+K]⁺ | 137.995 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show several key absorption bands:
A very broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. libretexts.orglibretexts.org This broadness is due to intermolecular hydrogen bonding.
A strong C=O (carbonyl) stretching band for the carboxylic acid, usually appearing around 1700-1725 cm⁻¹. libretexts.org
A medium intensity C≡N (nitrile) stretching band, which is characteristic for nitriles and is expected in the range of 2240-2260 cm⁻¹.
C-H stretching bands for the alkyl groups (methine and methyl) will be observed around 2850-3000 cm⁻¹.
The IR spectrum of the related compound, ethyl 2-cyanopropionate, confirms the presence of the C≡N and C=O stretching vibrations. nist.gov
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |
| Alkyl C-H | Stretch | 2850 - 3000 | Medium |
| Nitrile C≡N | Stretch | 2240 - 2260 | Medium |
| Carbonyl C=O | Stretch | 1700 - 1725 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. Since this compound lacks extensive conjugation or significant chromophores, it is expected to have a weak absorption at a low wavelength, likely around 210 nm, which is characteristic of simple carboxylic acids. libretexts.org This makes UV-Vis spectroscopy less informative for detailed structural analysis of this particular compound but can be used for quantification in chromatographic methods.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. A reversed-phase HPLC method is typically suitable for this polar compound.
A common setup would involve:
Stationary Phase: A C18 column is often used for the separation of organic acids. pensoft.net
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent such as acetonitrile or methanol. The pH of the mobile phase is a critical parameter for controlling the retention of the acidic analyte.
Detection: UV detection at a low wavelength, such as 210 nm, is a common method for compounds like this compound that lack a strong chromophore.
Flow Rate: A typical flow rate would be around 1.0 mL/min. pensoft.net
For applications requiring mass spectrometric detection (LC-MS), volatile buffers like ammonium (B1175870) formate or formic acid are used in the mobile phase instead of non-volatile phosphate buffers.
Interactive Table: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with Acid (e.g., Formic Acid) |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | UV at ~210 nm or Mass Spectrometry |
| Column Temperature | Ambient to 40 °C |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal decomposition. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable derivative.
Common derivatization strategies include:
Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester. Methyl esters are commonly prepared for GC analysis. colostate.edu
Silylation: Reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ester. researchgate.netsigmaaldrich.com Silylation is a common and effective method for derivatizing polar functional groups. gcms.cz
Once derivatized, the compound can be analyzed on a standard GC system, typically with a nonpolar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS).
Interactive Table: GC Analysis Approach for this compound
| Step | Description |
| Derivatization | Required to increase volatility. Common methods include esterification (to form methyl or ethyl esters) or silylation (to form TMS esters). |
| Column | Capillary column with a nonpolar or intermediate polarity stationary phase (e.g., DB-5, HP-5ms). |
| Injector Temperature | Typically 250 °C or higher, depending on the derivative's boiling point. |
| Oven Program | A temperature gradient is used to elute the derivative. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
Development and Validation of Analytical Methods
The development and validation of analytical methods are crucial for ensuring the quality, consistency, and reliability of chemical compounds like this compound. nbinno.comijpbs.com An analytical procedure is designed to test a specific characteristic of a substance against established acceptance criteria. The process is iterative, with validation often influencing further development and optimization of the method. chemrj.org For this compound, this involves creating a robust procedure to accurately quantify the compound and detect any impurities.
Validation demonstrates that an analytical procedure is suitable for its intended purpose. This process is guided by protocols and acceptance criteria set out by guidelines such as those from the International Conference on Harmonisation (ICH). The validation process for methods applied to this compound would assess various parameters, including specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). ijirt.org
Method Development Strategies
The development of an analytical method for this compound begins with defining the method's objective, known as the Analytical Target Profile (ATP). ich.org This profile outlines the performance requirements for the method. Following this, a comprehensive literature search is conducted to identify existing methods for similar compounds, which can serve as a starting point. ijirt.org
The selection of the analytical technique is a critical step. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is a common and powerful choice due to its ability to separate, identify, and quantify components in a mixture. ijirt.org The development strategy involves a systematic approach to optimizing various parameters to achieve the desired performance. ijirt.org
Key steps in the method development lifecycle include:
Analyte Characterization: Understanding the physical and chemical properties of this compound, such as its solubility, pKa, and UV absorbance.
Method Selection: Choosing the appropriate analytical technique (e.g., HPLC, Gas Chromatography) and detection method (e.g., UV, Mass Spectrometry). ijirt.org
Preliminary Studies & Parameter Optimization: Systematically adjusting instrumental parameters to achieve the desired separation and sensitivity. This includes optimizing the mobile phase composition, column type, flow rate, and temperature. ijirt.orgpensoft.net
Method Validation: Once optimized, the method undergoes a formal validation process to confirm its suitability for the intended use, as per ICH guidelines. chemrj.orgpensoft.net
A typical strategy for developing an HPLC method for this compound would involve screening different stationary phases (columns) and mobile phases to achieve adequate separation from potential impurities. Forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, heat, and light, are also essential to ensure the method is stability-indicating. chemrj.org
Table 1: Illustrative HPLC Method Development Parameters for this compound
| Parameter | Initial Condition | Optimization Goal |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Achieve good peak shape and resolution from impurities. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Adjust pH and organic modifier ratio for optimal selectivity. |
| Flow Rate | 1.0 mL/min | Optimize for analysis time while maintaining good separation. |
| Detection | UV at 210 nm | Select a wavelength with maximum absorbance for high sensitivity. |
| Column Temp. | 30°C | Control temperature to ensure reproducibility of retention times. |
| Injection Vol. | 10 µL | Determine the appropriate volume for good signal-to-noise without overloading the column. |
Quality Control and Impurity Profiling
Quality control and impurity profiling are integral to the manufacturing and use of this compound, ensuring its purity, safety, and efficacy. nbinno.com Impurity profiling is the identification, quantification, and characterization of impurities that may be present in a substance. These impurities can originate from various sources, including raw materials, intermediates from the synthesis process, by-products, and degradation products formed during storage. medwinpublishers.com
The presence of impurities, even in trace amounts, can significantly impact the quality and performance of the final product. nbinno.com Therefore, stringent quality control measures, employing validated analytical methods, are necessary throughout the manufacturing process. nbinno.com Regulatory agencies have strict guidelines regarding the acceptable levels of impurities in chemical substances. ajprd.com
Analytical techniques used for impurity profiling must be highly sensitive and specific. Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly powerful for identifying unknown impurities. ajprd.com A stability-indicating assay method (SIAM) is specifically designed to quantify the active ingredient while also resolving it from any degradation products, making it essential for quality control and stability studies. chemrj.org
Table 2: Potential Impurities in this compound and Analytical Methods
| Impurity Type | Potential Compound Name | Origin | Recommended Analytical Method |
| Starting Material | Propanoic acid | Incomplete reaction during synthesis | HPLC, Gas Chromatography (GC) |
| Intermediate | 2-Hydroxypropanoic acid (Lactic acid) | Side reaction or incomplete conversion | HPLC with UV or MS detection |
| By-product | Malononitrile | Side reaction during synthesis | GC-MS, LC-MS |
| Degradation Product | Propanamide | Hydrolysis of the nitrile group | HPLC, LC-MS |
Computational and Theoretical Studies on 2 Cyanopropanoic Acid
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and understanding the electronic characteristics of 2-cyanopropanoic acid. nrel.gov These calculations can predict various molecular properties with a high degree of accuracy. nrel.gov
Molecular Geometry: DFT calculations can optimize the geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. These optimized structures represent the minimum energy conformation of the molecule. For instance, the M06-2X functional with a def2-TZVP basis set is a common level of theory used for such calculations, known for its favorable balance between accuracy and computational cost. nrel.gov
Electronic Properties: Key electronic properties that can be calculated include:
Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, offering a picture of the charge distribution and identifying electrophilic and nucleophilic sites within the molecule. nrel.gov
Spin Densities: For radical species derived from this compound, spin density calculations reveal the distribution of the unpaired electron, which is crucial for understanding radical reactivity. nrel.gov
Enthalpies and Gibbs Free Energies: Thermochemical properties like enthalpy and Gibbs free energy can be computed to assess the stability of the molecule and its isomers. nrel.gov
A study focusing on a related compound, 2-cyano-3-(thiophen-2-yl)acrylic acid, utilized DFT to examine its conformational and electronic properties, highlighting how computational methods can elucidate the stability and electronic behavior of such molecules. researchgate.net
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H5NO2 | chemspider.comnih.gov |
| Monoisotopic Mass | 99.032028 Da | chemspider.com |
| XlogP (predicted) | 0.2 | uni.lu |
| InChIKey | JDEFPFLTCXIVDH-UHFFFAOYSA-N | uni.lu |
This table is generated based on data from various chemical databases and may not be the direct result of a specific computational study cited.
Theoretical Investigations of Reaction Mechanisms and Transition States
Theoretical chemistry is crucial for mapping out the step-by-step pathways of chemical reactions involving this compound. wikipedia.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed reaction mechanism. wikipedia.orgmdpi.com
A reaction mechanism is a theoretical model that describes the sequence of elementary steps in a chemical reaction. wikipedia.org Computational methods can identify the transition state, which is the highest energy point along the reaction coordinate, and calculate its activation energy. wikipedia.org This information is vital for predicting reaction rates and understanding the factors that control the reaction's outcome. wikipedia.org
For example, the decarboxylation of 2-cyano-2-phenylpropanoic acid, a derivative of this compound, has been studied to understand its role in triggering molecular switches. uniroma1.it Theoretical studies can elucidate the mechanism of such decarboxylation reactions, identifying the key intermediates and transition states involved in the loss of carbon dioxide. uniroma1.it
In a broader context, computational methods are used to explore reaction networks, where multiple reaction pathways are possible. mdpi.com These methods can help to identify the most favorable pathway under specific conditions. mdpi.com The development of automated algorithms that use molecular dynamics and graph theory allows for the discovery of complex reaction mechanisms with minimal human input. mdpi.com
Molecular Modeling and Dynamics Simulations for Interactions
Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the interactions of this compound with other molecules and its behavior in different environments. nih.govpsu.edu These methods simulate the movement of atoms and molecules over time, providing a dynamic picture of molecular interactions. nih.gov
Ligand-Receptor Interactions: Molecular docking, a key component of molecular modeling, can be used to predict how this compound or its derivatives might bind to a biological target, such as a protein receptor. nih.govresearchgate.net This involves placing the ligand into the binding site of the receptor and calculating the binding affinity. nih.gov Such studies are foundational in drug discovery and design. researchgate.net For instance, derivatives of this compound have been investigated as potential anti-inflammatory agents, and molecular modeling could be used to understand their interaction with the target proteins. acs.org
Solvent Effects: MD simulations can be employed to study the behavior of this compound in different solvents. acs.org This is particularly relevant for understanding its solubility and reactivity in various reaction media. Computational screening of solvents has been used to identify promising candidates for electrolytes in applications like electrochemical double-layer capacitors, where related nitrile compounds have been considered. acs.orgresearchgate.net
Self-Assembly and Aggregation: For amphiphilic derivatives of this compound, MD simulations can model the process of self-assembly into larger structures like micelles or vesicles. nih.gov These simulations can reveal the driving forces behind the assembly and the structure of the resulting aggregates. nih.gov
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its properties. nih.gov
Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra of this compound by computing its vibrational frequencies and intensities. nrel.gov These predicted spectra can aid in the interpretation of experimental spectra and the assignment of specific vibrational modes to different functional groups within the molecule.
NMR Chemical Shifts: Theoretical methods can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. nih.gov Comparing these calculated shifts with experimental data is a powerful tool for structure elucidation and confirmation. nih.gov
Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis) of this compound by calculating the energies and oscillator strengths of its electronic transitions. researchgate.net This information is valuable for understanding the photophysical properties of the molecule.
Future Research Directions and Emerging Paradigms
Green Chemistry Approaches for 2-Cyanopropanoic Acid Synthesis
The imperative for environmentally responsible chemical manufacturing is steering research towards the development of green synthetic routes for this compound. Traditional methods often rely on hazardous reagents and generate significant waste, prompting the exploration of more sustainable alternatives. A primary focus is the application of biocatalysis, where enzymes like nitrilases are being investigated for the selective synthesis of this compound and its esters. These enzymatic processes offer the advantages of operating under mild, aqueous conditions, potentially from renewable feedstocks, thereby minimizing the environmental impact.
Another key area is the development and implementation of heterogeneous catalysts. These solid-phase catalysts can be easily separated from the reaction mixture and recycled, improving process efficiency and reducing waste. Research is also directed towards utilizing renewable starting materials, such as biomass-derived lactic acid, to create a more sustainable production pipeline for this compound, moving away from petrochemical-based feedstocks.
| Green Synthesis Strategy | Key Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery, engineering, and process optimization. |
| Heterogeneous Catalysis | Catalyst recyclability, continuous flow potential, simplified purification. | Design of robust and selective solid acid/base catalysts. |
| Renewable Feedstocks | Reduced carbon footprint, utilization of bio-based resources. | Catalytic conversion of molecules like lactic acid. |
Exploration of Novel Reactivity Patterns for the this compound Scaffold
The unique molecular architecture of this compound, featuring both a carboxylic acid and a nitrile group, presents a fertile ground for discovering novel chemical transformations. Future investigations will likely concentrate on harnessing this dual functionality to construct complex and valuable molecules. One exciting prospect is the design of cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events, leading to the rapid assembly of intricate molecular frameworks.
Furthermore, the nitrile group itself is a versatile functional handle that can participate in a variety of cycloaddition reactions, providing access to a diverse array of heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. The development of new catalytic methods for the selective functionalization of the carbon atom situated between the carboxyl and nitrile groups is another promising avenue. This would enable the synthesis of a wide range of stereochemically defined this compound derivatives with tailored properties.
Interdisciplinary Applications in Nanoscience and Biotechnology
The distinct chemical properties of this compound make it an attractive candidate for applications that bridge chemistry with nanoscience and biotechnology. The carboxylic acid moiety can serve as an anchor to attach the molecule to the surfaces of nanoparticles or biological macromolecules, while the nitrile group offers a site for further chemical modification or can act as a unique spectroscopic probe.
In the field of nanoscience, derivatives of this compound are being explored as ligands to stabilize and functionalize quantum dots and metal nanoparticles. These functionalized nanomaterials could have applications in areas such as bioimaging, sensing, and catalysis. In biotechnology, the incorporation of this compound into peptides and other biomolecules can introduce novel structural features and functionalities. For instance, the nitrile group can serve as an infrared probe to study protein dynamics or as a chemical handle for bioconjugation.
Advanced In Silico Drug Design Incorporating this compound Motifs
The this compound scaffold is gaining recognition as a valuable building block in computational drug discovery. Its compact structure and the presence of both hydrogen bond donor/acceptor groups and a polar nitrile group allow for specific and favorable interactions with biological targets. Future research will increasingly leverage advanced in silico techniques to rationally design new drug candidates that feature this motif.
Molecular dynamics simulations and quantum mechanical calculations will be employed to gain a deeper understanding of how this compound-containing molecules bind to proteins. This knowledge will guide the design of more potent and selective therapeutic agents. The nitrile group, in particular, can be utilized as a bioisostere for other polar groups, and its unique electronic properties can be fine-tuned to optimize binding affinity and pharmacokinetic properties. Structure-based drug design methods will be instrumental in identifying new protein targets for which derivatives of this compound may serve as effective modulators.
Sustainable Production and Utilization Strategies
The design of biodegradable products based on this compound is another critical research area. This involves engineering the molecular structure to facilitate decomposition in the environment, thereby preventing the accumulation of persistent chemical waste. Furthermore, the development of upcycling strategies, where used materials containing this compound are chemically transformed into new, higher-value products, will contribute to a more circular and sustainable chemical industry.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Cyanopropanoic acid with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves nitrile group introduction via cyanation of α-keto acids or hydrolysis of cyanohydrins. To ensure reproducibility:
- Use anhydrous conditions and inert atmospheres to prevent side reactions.
- Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Validate purity using HPLC (≥95% purity threshold) and melting point analysis.
- Document reaction parameters (temperature, solvent ratios, catalyst loading) in detail, adhering to reproducibility guidelines for experimental sections .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Analyze H and C spectra for characteristic signals: cyano group (~120 ppm in C), carboxylic proton (δ 12–14 ppm in H), and α-proton splitting patterns.
- IR : Confirm cyano (C≡N stretch at ~2200–2260 cm) and carboxylic acid (O-H stretch at 2500–3300 cm, C=O at ~1700 cm) functional groups.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M-H] and fragmentation patterns.
- Cross-reference data with NIST Chemistry WebBook entries for validation .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data when identifying this compound derivatives or degradation products?
- Methodological Answer :
- Comparative Analysis : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
- Isotopic Labeling : Use N-labeled precursors to track cyano group stability under varying pH conditions.
- Statistical Validation : Apply multivariate analysis (PCA or PLS-DA) to spectral datasets to distinguish artifacts from true signals .
- Alternative Techniques : Supplement with X-ray crystallography for unambiguous structural confirmation, particularly for novel derivatives .
Q. How can this compound be utilized as a chemical fuel in dissipative nanodevices, and what experimental parameters govern its efficiency?
- Methodological Answer :
- Role in Nanodevices : It acts as a proton donor in pH-responsive DNA-based systems, driving transient conformational changes.
- Kinetic Studies : Monitor fuel depletion rates via UV-Vis spectroscopy (absorbance at 260 nm for DNA) and quantify hysteresis effects.
- Optimization : Vary fuel concentration (1–10 mM) and buffer composition (e.g., Tris-HCl vs. phosphate) to modulate reaction half-life.
- Validation : Compare with nitroacetic acid (NAA) as a co-fuel to assess synergistic effects on system longevity .
Q. What experimental designs are suitable for investigating the enzyme inhibition mechanisms of this compound analogs?
- Methodological Answer :
- Inhibition Assays : Use Michaelis-Menten kinetics with varying substrate concentrations and fixed inhibitor doses.
- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants ().
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites.
- Controls : Include negative controls (unmodified propanoic acid) and positive controls (known inhibitors) to validate specificity .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported synthetic yields of this compound across literature studies?
- Methodological Answer :
- Meta-Analysis : Compile yield data from ≥10 independent studies and perform ANOVA to identify outliers.
- Factor Screening : Use Design of Experiments (DoE) to test variables (catalyst type, solvent polarity) impacting yield.
- Sensitivity Analysis : Rank factors by effect size (e.g., Pareto charts) to prioritize optimization efforts.
- Reporting Standards : Adhere to Beilstein Journal guidelines for including detailed synthetic protocols and raw yield data in supplementary materials .
Ethical & Reproducibility Considerations
Q. What ethical and documentation practices are critical when publishing studies involving this compound?
- Methodological Answer :
- Data Transparency : Share raw NMR/MS files via repositories (e.g., Zenodo) with DOI links.
- Ethical Compliance : Declare biosafety approvals if handling cytotoxic derivatives (e.g., enzyme inhibitors).
- Reproducibility : Provide step-by-step synthesis videos or interactive LabArchives entries for complex procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
